2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide
Description
2,5-Dichloro-N-(4-methoxynaphthalen-1-yl)benzamide is a halogenated aromatic amide featuring a benzamide core with chlorine substituents at the 2- and 5-positions and a 4-methoxynaphthalen-1-yl group attached to the amide nitrogen.
Properties
IUPAC Name |
2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-23-17-9-8-16(12-4-2-3-5-13(12)17)21-18(22)14-10-11(19)6-7-15(14)20/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNSCYPROSDDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-methoxynaphthylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, or reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amide derivative, while oxidation of the methoxy group can produce a hydroxylated benzamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but its structural features suggest potential interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Pronamide (3,5-Dichloro-N-(1,1-Dimethylpropynyl)benzamide)
- CAS No.: 23950-58-5
- Substituents : 3,5-Dichloro-benzamide with a terminal alkyne group (1,1-dimethylpropynyl).
- Molecular Weight : 256.127 g/mol.
- Melting Point : 155°C .
- Applications : Widely used as a herbicide (e.g., "Kerb") due to its inhibition of root growth in weeds .
- Key Difference : The 3,5-dichloro substitution pattern in Pronamide contrasts with the 2,5-dichloro arrangement in the target compound, which may alter electronic distribution and steric interactions with biological targets.
2,5-Dichloro-N-(1H-1,2,4-Triazol-5-yl)benzamide
- CAS No.: 694445-96-0
- Substituents : 2,5-Dichloro-benzamide with a 1,2,4-triazole heterocycle.
- Molecular Weight : 262.06 g/mol.
- Key Difference : The triazole substituent introduces nitrogen-rich pharmacophoric features absent in the methoxynaphthalenyl group of the target compound.
3,5-Dichloro-N-(2-Methylbut-3-yn-2-yl)benzamide
- Substituents : 3,5-Dichloro-benzamide with a branched alkyne group (2-methylbut-3-yn-2-yl) .
- Molecular Weight : 256.127 g/mol.
- Applications : Studied for structural properties; similar compounds are used as ligands in coordination chemistry .
- Key Difference : The branched alkyne group offers steric bulk but lacks the aromatic π-system of the naphthalenyl group, affecting stacking interactions.
Physical-Chemical Properties and Bioactivity
Key Observations :
Substituent Effects :
- The 4-methoxynaphthalenyl group in the target compound increases molecular weight and hydrophobicity compared to alkyne or triazole substituents, likely reducing aqueous solubility but enhancing lipid membrane permeability.
- Chlorine positions (2,5 vs. 3,5) influence electronic properties; 2,5-dichloro substitution may direct electrophilic interactions differently in biological systems.
Research Findings and Implications
- Herbicidal Activity : Pronamide’s efficacy as a herbicide is linked to its alkyne substituent and chlorine positions . The target compound’s naphthalenyl group may enhance soil persistence or target specificity but requires empirical validation.
- Drug Design : Triazole-substituted benzamides (e.g., CAS 694445-96-0) demonstrate the importance of heterocycles in modulating pharmacokinetics . The methoxynaphthalenyl group could similarly serve as a scaffold for drug-receptor interactions.
- Structural Studies : Crystallographic data for analogs like 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide reveal planar benzamide cores and anisotropic displacement patterns, suggesting similar behavior in the target compound .
Biological Activity
2,5-Dichloro-N-(4-methoxynaphthalen-1-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of dichlorobenzamide and methoxynaphthalene moieties, which contribute to its unique properties. The IUPAC name is this compound, and it has a molecular formula of CHClNO with a molecular weight of approximately 348.21 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit various microbial strains due to its structural similarity to other bioactive compounds.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling and metabolism .
The mechanism of action involves the interaction of the compound with specific enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to observed biological effects. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups influences its reactivity and biological activity.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Anticancer Studies : In vitro assays conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxic effects. The compound exhibited lower IC values in 2D cultures compared to 3D cultures, indicating its potential as an effective anticancer agent .
Cell Line IC (μM) in 2D IC (μM) in 3D A549 6.26 ± 0.33 20.46 ± 8.63 HCC827 6.48 ± 0.11 16.00 ± 9.38 NCI-H358 Not specified Not specified - Antimicrobial Studies : The compound was tested against various bacterial strains, showing promising results in inhibiting growth and viability.
- Enzyme Inhibition : The compound's ability to inhibit lysosomal phospholipase A2 (LPLA2), a key enzyme involved in lipid metabolism, was assessed using recombinant LPLA2 protein assays. Results indicated that it could significantly reduce enzyme activity, suggesting potential applications in treating phospholipidosis-related conditions .
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 2,4-Dichloro-N-(4-methoxynaphthalen-1-yl)benzamide | Anticancer and anti-inflammatory properties |
| 3,5-Dichloro-N-(4-methoxynaphthalen-1-yl)benzamide | Potentially similar mechanisms but less studied |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
